molecular formula C12H26N2O B13274510 N-(3-methoxypropyl)-1,2,5-trimethylpiperidin-4-amine

N-(3-methoxypropyl)-1,2,5-trimethylpiperidin-4-amine

Cat. No.: B13274510
M. Wt: 214.35 g/mol
InChI Key: RUCONMVFPSLODG-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-1,2,5-trimethylpiperidin-4-amine: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound is characterized by the presence of a methoxypropyl group attached to the nitrogen atom of the piperidine ring, along with three methyl groups at positions 1, 2, and 5 of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)-1,2,5-trimethylpiperidin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxypiperidine with a substituted cyanogen to introduce an amide functional group. This intermediate is then reacted with 3-substituted propyl methyl ether, followed by hydrolysis to yield the target compound . Another method involves the selective protection of primary amine using benzophenone, followed by proton abstraction of the secondary amine and reaction with 3-methoxy-bromopropane. The protecting group is then removed under acidic conditions to obtain the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-methoxypropyl)-1,2,5-trimethylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: N-(3-methoxypropyl)-1,2,5-trimethylpiperidin-4-amine is used as a building block in organic synthesis for the preparation of more complex molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms.

Biology: In biological research, this compound is used to study the structure-activity relationship of piperidine derivatives and their interaction with biological targets. It is also used in the development of new bioactive molecules with potential therapeutic applications.

Medicine: The compound is investigated for its potential pharmacological activities, including its use as a precursor for the synthesis of drugs targeting neurological disorders, pain management, and other therapeutic areas.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-1,2,5-trimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: N-(3-methoxypropyl)-1,2,5-trimethylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct physicochemical properties and biological activities

Properties

Molecular Formula

C12H26N2O

Molecular Weight

214.35 g/mol

IUPAC Name

N-(3-methoxypropyl)-1,2,5-trimethylpiperidin-4-amine

InChI

InChI=1S/C12H26N2O/c1-10-9-14(3)11(2)8-12(10)13-6-5-7-15-4/h10-13H,5-9H2,1-4H3

InChI Key

RUCONMVFPSLODG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1C)C)NCCCOC

Origin of Product

United States

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